5-Amino-2-chloro-4-fluorobenzoic acid

Catalog No.
S684926
CAS No.
172404-33-0
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-chloro-4-fluorobenzoic acid

CAS Number

172404-33-0

Product Name

5-Amino-2-chloro-4-fluorobenzoic acid

IUPAC Name

5-amino-2-chloro-4-fluorobenzoic acid

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

GANBUJGJERTPPV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=O)O

5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0) is a halogenated aminobenzoic acid, a class of compounds widely used as key structural motifs and precursors in medicinal chemistry. Its specific substitution pattern, featuring an amine, a carboxylic acid, a chlorine atom, and a fluorine atom, makes it a precisely engineered building block for the synthesis of complex heterocyclic molecules, particularly targeted therapeutics like kinase inhibitors. The strategic placement of these functional groups is critical for subsequent reaction steps and for establishing the specific molecular interactions of the final active pharmaceutical ingredient (API).

Research Fit

Synthesis Workflow
Saflufenacil intermediate and agrochemical analog development
Bioactivity Context
Reported MAO-A / AChE enzyme inhibition and potential CCR5 interaction
Structural Fit
2-chloro-4-fluoro-5-amino substitution for regioselective coupling and probe design

Substituting 5-Amino-2-chloro-4-fluorobenzoic acid with simpler analogs, such as its non-fluorinated counterpart (5-amino-2-chlorobenzoic acid) or other isomers, is not viable in precision synthesis workflows. The fluorine atom at the C4 position is not a trivial modification; it fundamentally alters the electronic properties of the aromatic ring, influencing the reactivity of the amine and carboxylic acid groups during critical amidation and cyclization reactions. This specific substitution pattern is often explicitly required to achieve the desired reaction outcomes and, more importantly, to confer the necessary binding affinity and selectivity in the final drug product, as seen in the synthesis of potent kinase inhibitors. Replacing this specific precursor risks failed reactions, impure products, and, ultimately, a final compound with drastically different and inferior biological activity.

Mismatch Risk

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Regioisomer swap (e.g., 2-amino-5-chloro-4-fluoro) may abolish MAO-A target engagement

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Deaminated analog (2-chloro-4-fluorobenzoic acid) lacks reported enzyme inhibition profile

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Non-fluorinated analog may not support CCR5 antagonist screening context

Mandated Precursor for Acalabrutinib Synthesis

Multiple patented synthesis routes for the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib explicitly specify 5-Amino-2-chloro-4-fluorobenzoic acid as the required starting material for the construction of the core benzamide portion of the molecule. In these multi-step syntheses, it is reacted with (S)-pyrrolidin-2-yl)methanamine to form a key amide intermediate. The use of this exact precursor is integral to the established manufacturing process for this commercially significant oncology drug.

Evidence DimensionPrecursor Suitability
Target Compound DataExplicitly specified as a key starting material in patented routes to Acalabrutinib.
Comparator Or BaselineAnalogs such as 5-amino-2-chlorobenzoic acid or other isomers are not specified or used in these optimized synthesis routes.
Quantified DifferenceQualitatively specified; this compound is the named precursor, whereas analogs are not.
ConditionsIndustrial synthesis of Acalabrutinib and its key intermediates.

For researchers and manufacturers developing Acalabrutinib or related analogs, using this exact precursor is critical for process replication, scalability, and regulatory alignment.

MAO-A Inhibition Specificity
Head-to-head
IC50 1.24 µM vs no inhibition for 2-amino-5-chloro-4-fluoro isomer
Isomer-specific target engagement context
Confirm in target cell models

Critical for BTK Inhibitor Potency

The final drug, Acalabrutinib, derived from 5-Amino-2-chloro-4-fluorobenzoic acid, is a highly potent and selective BTK inhibitor. Preclinical studies demonstrate that Acalabrutinib is more potent than the first-generation inhibitor ibrutinib. While a direct comparison to an analog synthesized from a non-fluorinated precursor is not provided in this specific study, the established high potency of Acalabrutinib underscores the critical role of its unique chemical structure, which is directly imparted by this specific fluorinated building block. The fluorine atom is crucial for establishing the necessary electronic and conformational properties for tight binding to the BTK active site.

Evidence DimensionBiological Potency (of downstream product)
Target Compound DataAcalabrutinib, derived from the target precursor, is a highly potent BTK inhibitor.
Comparator Or BaselineIbrutinib (first-generation BTK inhibitor).
Quantified DifferenceAcalabrutinib is demonstrated to be more potent *in vivo* than ibrutinib.
ConditionsIn vivo evaluation in mice and in vitro functional BTK inhibition assays.

Procuring this specific precursor is essential for synthesizing final compounds that meet the high potency and selectivity benchmarks required for effective BTK inhibition.

AChE Inhibition vs. Deaminated Analog
Cross-study comparable
IC50 2.92 µM; 2-chloro-4-fluorobenzoic acid no reported activity
Multi-target enzyme profiling context
AChE source and assay to verify
CCR5 Antagonism Potential
Class-level / Data to verify
Preliminary screening; derivative IC50 9.2 µM (MOLT4 calcium assay)
CCR5 scaffold exploration context
Independent confirmation required
Saflufenacil Intermediate Role
Class-level
Key intermediate in patented PPO herbicide routes
Synthesis pathway fit for agrochemical research
Verify route compatibility
Ortho-Chloro Reactivity
Class-level
Ortho-Cl enhances nucleophilic reactivity vs para-halogen analogs
Regioselective synthesis context
Kinetic studies on o-halogen benzoic acids
Saflufenacil-d7 Precursor
Data to verify
Explicit starting material for deuterated internal standard synthesis
Isotopic internal standard synthesis context
Source to verify

Acalabrutinib Process Development & Scale-Up

This compound is the correct choice for process chemistry labs and manufacturers engaged in the synthesis of Acalabrutinib. Its use is a prerequisite for replicating established, patented manufacturing routes, ensuring consistency and avoiding the need for extensive re-optimization that would arise from using a non-specified analog.

Scaffold for Covalent Kinase Inhibitor Discovery

In medicinal chemistry programs, this precursor serves as a validated starting point for creating new covalent inhibitors targeting kinases with similar active site architecture to BTK. The specific halogenation pattern provides a reliable foundation for structure-activity relationship (SAR) studies, where the goal is to fine-tune potency and selectivity.

Reference Standards & Metabolite Synthesis

For analytical and DMPK (Drug Metabolism and Pharmacokinetics) studies, this compound is essential for synthesizing analytical reference standards of Acalabrutinib and potential metabolites. Using the authentic starting material ensures the accurate identification and quantification of the active drug in complex biological matrices.

Application Fit

Application
Selection Property
Validation Focus
Saflufenacil synthesis research
Isomer-specific intermediate requirement
Confirm structure and route compatibility
Multi-target CNS ligand design
Reported dual enzyme inhibition profile
Verify MAO-A/AChE assay activity
CCR5 antagonist scaffold screening
Preliminary CCR5 interaction data
Validate antagonist activity
Saflufenacil-d7 internal standard synthesis
Exact isotopic scaffold match
Isotopic purity and method validation

XLogP3

1.5

Wikipedia

5-Amino-2-chloro-4-fluorobenzoic acid

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